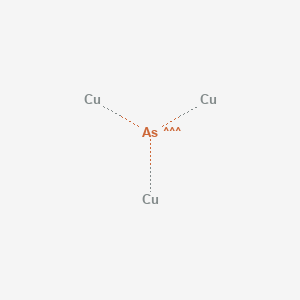
Dysprosium trihydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysprosium trihydride is an inorganic compound with the chemical formula DyH3. It is a rare-earth metal hydride, characterized by its gray-black crystalline appearance and metallic luster.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dysprosium trihydride can be synthesized through the direct reaction of elemental dysprosium with hydrogen gas. This reaction typically occurs under high-pressure conditions using a diamond anvil cell (DAC) and laser heating. The reaction is carried out at pressures up to 100 GPa and temperatures up to 2000 K .
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting dysprosium metal with an excess of hydrogen gas at elevated temperatures (850-900°C) using a solid-state method.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dysprosium oxide (Dy2O3) when exposed to oxygen.
Reduction: It can be reduced back to elemental dysprosium under specific conditions.
Substitution: this compound can participate in substitution reactions with other hydrides or halides.
Common Reagents and Conditions:
Oxidation: Reaction with oxygen at elevated temperatures.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Reaction with halides or other hydrides under controlled conditions.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy2O3).
Reduction: Elemental dysprosium.
Substitution: Various dysprosium halides or mixed hydrides
Aplicaciones Científicas De Investigación
Dysprosium trihydride has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other dysprosium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential in targeted drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and hydrogen storage systems .
Mecanismo De Acción
The mechanism of action of dysprosium trihydride involves its ability to form strong covalent bonds with hydrogen atoms. The compound’s unique electronic structure, characterized by partially filled f orbitals, allows it to interact with various molecular targets and pathways. These interactions can lead to changes in electronic properties, making this compound an effective material for applications such as superconductivity and hydrogen storage .
Comparación Con Compuestos Similares
- Yttrium trihydride (YH3)
- Cerium trihydride (CeH3)
- Lanthanum trihydride (LaH3)
Comparison: Dysprosium trihydride is unique due to its higher stability at elevated pressures and temperatures compared to other rare-earth trihydrides. It also exhibits distinct electronic properties, making it more suitable for specific applications such as superconductivity and hydrogen storage. The phase transition pressure in this compound is inversely related to the ionic radius of the rare-earth atom, which is a unique characteristic compared to other similar compounds .
Propiedades
IUPAC Name |
dysprosium(3+);hydride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXVVNBMUGWEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Dy+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.524 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-09-2 |
Source


|
| Record name | Dysprosium hydride (DyH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dysprosium hydride (DyH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dysprosium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.531 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B79634.png)












